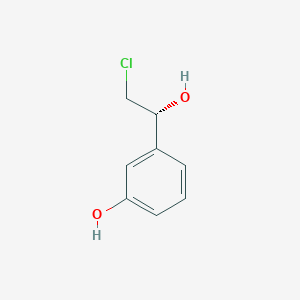

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-2-chloro-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHYCWXPCNBCSH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249397 | |

| Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925430-39-3 | |

| Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925430-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((1R)-2-Chloro-1-hydroxyethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925430393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((1R)-2-chloro-1-hydroxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthetic Methodologies for R 2 Chloro 1 3 Hydroxy Phenyl Ethanol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis for producing enantiopure compounds. These techniques leverage the high stereoselectivity of enzymes to catalyze key transformations, such as the asymmetric reduction of a prochiral ketone to a specific chiral alcohol.

Ketoreductase-Mediated Asymmetric Reduction of 2-Chloro-1-(3-hydroxy-phenyl)-ethanone

The most direct and widely explored biocatalytic route to (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol is the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(3-hydroxyphenyl)-ethanone. nih.gov This transformation is efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which transfer a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone. rsc.org

The success of the asymmetric reduction hinges on the selection of an appropriate ketoreductase that exhibits high activity and strict (R)-enantioselectivity towards the substrate. A common industrial practice involves screening a diverse library of KREDs, sourced from various microorganisms or developed through protein engineering, against the target ketone. rsc.org While specific screening data for 2-chloro-1-(3-hydroxyphenyl)-ethanone is not extensively published, studies on structurally analogous ketones provide a clear blueprint for this process. For instance, in the synthesis of the related compound (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a ketoreductase from Scheffersomyces stipitis (SsCR) was identified through screening and showed excellent activity and enantioselectivity (>99.9% ee). researchgate.net Similarly, a ketoreductase from Chryseobacterium sp. (ChKRED20) was found to be highly selective for producing the (S)-enantiomer of 2-chloro-1-(3,4-difluorophenyl)ethanol, demonstrating that specific KREDs can be found for desired stereochemical outcomes. rsc.org

The screening process typically involves high-throughput assays to rapidly assess the conversion and enantiomeric excess (ee) produced by each enzyme. The results guide the selection of the optimal biocatalyst for process development.

Table 1: Representative Data from Ketoreductase Screening for Analogous Chloro-substituted Phenyl Ethanols Note: This table presents data for structurally similar substrates to illustrate the outcomes of a typical KRED screening process.

| Enzyme Source/Name | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Scheffersomyces stipitis CBS 6045 (SsCR) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | >99 | >99.9 | R | researchgate.net |

| Candida macedoniensis AKU 4588 | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | - | 99 | R | researchgate.net |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | >99 | >99 | S | rsc.org |

| Yarrowia lipolytica (YlCR) | α-Chloroacetophenone | High | - | R | researchgate.net |

Once a suitable ketoreductase is identified, the reaction conditions must be optimized to maximize productivity, yield, and enzyme stability. Key parameters include pH, temperature, substrate concentration, and cofactor regeneration. mdpi.com

Cofactor Regeneration: KREDs require stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). To make the process economically viable, an in-situ cofactor regeneration system is essential. The most common approach is a substrate-coupled system, where a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used. researchgate.net This second enzyme oxidizes a cheap co-substrate (e.g., glucose, formate) while simultaneously regenerating the required reduced cofactor for the KRED. Alcohol dehydrogenases can also be used, employing a sacrificial alcohol like isopropanol (B130326) as both the solvent and the hydrogen source for cofactor recycling. researchgate.net

Temperature and pH: Enzymes operate optimally within specific temperature and pH ranges. For most ketoreductases, the optimal temperature is typically between 30°C and 40°C, and the optimal pH is often near neutral (pH 6.5-8.0). mdpi.comresearchgate.net These parameters must be fine-tuned for the specific KRED and substrate to ensure high catalytic activity and prevent enzyme denaturation.

Table 2: General Optimized Conditions for Ketoreductase-Mediated Reductions

| Parameter | Typical Optimized Range/System | Rationale | Reference |

|---|---|---|---|

| pH | 6.5 - 8.0 | Maintains optimal enzyme activity and stability. | mdpi.comresearchgate.net |

| Temperature | 30 - 40 °C | Balances reaction rate with enzyme stability. | mdpi.com |

| Cofactor Regeneration | GDH/glucose or FDH/formate | Ensures a continuous supply of the reduced cofactor (NADH/NADPH) for the KRED, making the process cost-effective. | researchgate.net |

| Co-substrate | Glucose, Formate, Isopropanol | Acts as the ultimate reductant in the regeneration cycle. | researchgate.netresearchgate.net |

Instead of using isolated and purified enzymes, it is often more cost-effective and robust to use whole microbial cells that overexpress the desired ketoreductase. Whole-cell biocatalysis eliminates the need for costly enzyme purification and provides a natural environment for the enzyme, often with endogenous systems for cofactor regeneration. researchgate.net

Various microorganisms, including yeasts like Saccharomyces cerevisiae and Pichia minuta, and bacteria like E. coli, can be engineered to produce high levels of a specific KRED. researchgate.netnih.gov For example, in a study on the synthesis of the related compound (R)-2-chloro-1-(3-nitrophenyl)ethanol, whole cells of Pichia minuta JCM 3622 were successfully used to reduce the corresponding ketone with high yield (87%) and excellent enantioselectivity (99.2% ee). nih.gov This demonstrates the high potential of a similar whole-cell approach for producing (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol. The reaction often requires the addition of a simple carbon source, like glucose, which the cell's own metabolism utilizes to regenerate the necessary cofactors. researchgate.net

Table 3: Representative Examples of Whole-Cell Biocatalytic Reductions for Chiral Alcohol Production

| Biocatalyst (Whole Cells) | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pichia minuta JCM 3622 | 2-Chloro-1-(3-nitrophenyl)ethanone | (R)-2-Chloro-1-(3-nitrophenyl)ethanol | 87 | 99.2 | nih.gov |

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2'-Chloro-1-phenylethanol | >99 | >99 | researchgate.net |

| Recombinant E. coli expressing LXCAR-S154Y | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5 | >99.9 | researchgate.net |

While screening natural enzymes can yield effective catalysts, their properties are often not ideal for industrial processes. Enzyme engineering and directed evolution are powerful tools used to tailor ketoreductases for specific applications. rsc.org Techniques like site-directed mutagenesis and error-prone PCR can be used to generate libraries of enzyme variants. These libraries are then screened for mutants with improved characteristics, such as higher activity, enhanced stability at high temperatures or in organic solvents, or even inverted stereoselectivity. rsc.orgresearchgate.net

For example, directed evolution of a ketoreductase (ChKRED20) for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol led to the identification of a mutant (L205M) with a tenfold increase in specific activity while maintaining excellent enantioselectivity (>99% ee) and achieving a 95% isolated yield. rsc.org Another study successfully inverted the natural (S)-selectivity of an alcohol dehydrogenase from Thermus thermophilus to (R)-selectivity for acetophenone (B1666503) derivatives through computational design and minimal screening. researchgate.net These examples highlight the potential of engineering a KRED to be highly efficient and selective for the production of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol.

Table 4: Examples of Engineered Ketoreductases with Improved Properties for Analogous Substrates

| Original Enzyme | Engineering Strategy | Key Mutation(s) | Target Substrate | Improvement | Reference |

|---|---|---|---|---|---|

| ChKRED20 from Chryseobacterium sp. | Error-prone PCR | L205M | 2-Chloro-1-(3,4-difluorophenyl)ethanone | 10-fold increase in activity; >99% ee (S) | rsc.org |

| LkADH from Lactobacillus kefir | Iterative Saturation Mutagenesis | Y190C/V196L/M206H/D150H | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Inverted stereoselectivity from 87% ee (S) to 99% ee (R) | researchgate.net |

| ADH from Thermus thermophilus | Computational Design (CASCO/Rosetta) | Multiple (6-8) mutations | Acetophenone | Inverted stereoselectivity from (S) to (R) with up to 99% ee | researchgate.net |

Enzymatic Kinetic Resolution Techniques

An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of (±)-2-chloro-1-(3-hydroxyphenyl)-ethanol. In this approach, an enzyme, typically a lipase (B570770), selectively acylates one of the enantiomers, allowing for the separation of the unreacted enantiomer from its esterified counterpart. mdpi.commdpi.com

For instance, lipases are commonly used to catalyze the transesterification of the racemic alcohol with an acyl donor (e.g., vinyl acetate). If the lipase is selective for the (S)-enantiomer, it will be converted to (S)-2-chloro-1-(3-acetoxyphenyl)-ethanol, leaving the desired (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol unreacted and in high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. While this method can be highly effective, its efficiency is limited by this theoretical maximum. However, it remains a valuable strategy, especially when a highly selective enzyme is readily available. mdpi.com Research on the resolution of racemic (R,S)-2-chloro-1-phenylethanol has shown the feasibility of this approach for similar structures. mdpi.com

Application of Haloalcohol Dehalogenases for Resolution of 2-Chloro-1-(3-hydroxy-phenyl)-ethanol Racemates

Haloalcohol dehalogenases (HHDHs), also known as halohydrin epoxidases, are enzymes that catalyze the intramolecular cyclization of vicinal haloalcohols to form the corresponding epoxides, accompanied by the release of a halide ion. umn.edu This enzymatic conversion is stereoselective, making HHDHs powerful biocatalysts for the kinetic resolution of racemic haloalcohols. nih.gov

The general mechanism involves the deprotonation of the alcohol group by an active site base within the enzyme, followed by an intramolecular nucleophilic attack on the carbon atom bearing the halogen, resulting in the formation of an epoxide ring. umn.edu The enzyme's chiral active site preferentially binds and converts one enantiomer of the racemic substrate at a much higher rate than the other. This rate difference allows for the separation of the fast-reacting enantiomer (as the epoxide product) from the unreacted, slow-reacting enantiomer of the starting alcohol, which can be recovered with high enantiomeric excess.

While direct studies detailing the kinetic resolution of racemic 2-chloro-1-(3-hydroxyphenyl)-ethanol using haloalcohol dehalogenases are not prominently documented in peer-reviewed literature, the known substrate scope of these enzymes suggests high potential for this application. For instance, HHDHs from various microbial sources, such as Arthrobacter sp. and Agrobacterium radiobacter, have shown excellent enantioselectivity in the resolution of structurally related aromatic and aliphatic halohydrins. umn.edunih.gov In a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol, an HHDH was used to achieve over 99% enantiomeric excess (ee). nih.gov Based on these precedents, it is highly probable that a suitable HHDH could effectively resolve racemic 2-chloro-1-(3-hydroxyphenyl)-ethanol, likely by selectively converting the (S)-enantiomer to 3-(oxiran-2-yl)phenol, leaving the desired (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol unreacted and in high optical purity.

Lipase-Catalyzed Kinetic Resolution Strategies

Lipases are a class of hydrolases that are widely employed in organic synthesis for the kinetic resolution of racemic alcohols due to their broad substrate tolerance, high enantioselectivity, and operational simplicity. rsc.org The most common strategy is the irreversible transesterification (or acylation) of the racemic alcohol using an acyl donor, where the lipase selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. nih.gov

Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) are frequently used. nih.govnih.gov Vinyl acetate (B1210297) is a particularly effective acyl donor as it generates an unstable enol leaving group that tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion. The choice of solvent can also significantly influence both the reaction rate and the enantioselectivity of the lipase.

Although specific kinetic resolution data for (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol is not extensively detailed, the efficacy of this method has been demonstrated on a wide array of structurally similar secondary alcohols. The results for these related compounds underscore the viability and potential of this strategy for producing the target molecule.

| Substrate | Lipase | Acyl Donor | Solvent | Result (ee) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Candida antarctica Lipase B (CaLB) | Vinyl acetate | Protic Ionic Liquids | >99% | nih.gov |

| (±)-1-methoxy-2-propanamine | Candida antarctica Lipase B (CaLB) | Isopropyl 2-cyanoacetate | - | High | capes.gov.br |

| 4-chloro-2-(1-hydroxyalkyl)pyridines | Pseudomonas cepacia lipase | Vinyl acetate | Tetrahydrofuran (THF) | Excellent | nih.gov |

| 3-Aryl-2-methylpropan-1-ols | Pseudomonas cepacia lipase | Vinyl acetate | Organic Solvents | High (E > 100) | google.com |

Chemical Asymmetric Synthesis Approaches

Utilization of Chiral Auxiliaries in the Synthesis of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol and Related Analogues

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. capes.gov.br This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent stereoselective bond-forming reaction. capes.gov.br After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. capes.gov.br

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and camphor-derived auxiliaries. nih.govcapes.gov.br In a typical application for synthesizing a chiral alcohol, an achiral carboxylic acid would be attached to the chiral auxiliary to form an amide or ester. The carbonyl group of the substrate is then reduced with a standard reducing agent. The steric bulk and conformational rigidity of the auxiliary block one face of the carbonyl, forcing the hydride to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched alcohol.

Another important class is the sulfoxide (B87167) chiral auxiliaries, which are notable because the stereodirecting group often resides on the electrophilic partner in a reaction. nih.gov For instance, a β-keto sulfoxide can be diastereoselectively reduced to a β-hydroxy sulfoxide, which can then be desulfurized to afford the chiral alcohol.

While the chiral auxiliary approach is a powerful and versatile tool in asymmetric synthesis, its specific application for the synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol is not widely reported. This is likely due to the availability of more direct and atom-economical catalytic methods, such as the asymmetric reduction of the corresponding ketone, which avoid the additional steps of attaching and removing the auxiliary.

Asymmetric Catalysis with Chiral Ligands and Metal Complexes

Asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for producing chiral secondary alcohols. This approach utilizes a metal catalyst, typically ruthenium (Ru) or rhodium (Rh), coordinated to a chiral ligand. The resulting chiral complex creates an asymmetric environment that directs the delivery of hydrogen to one face of the ketone, leading to the formation of one alcohol enantiomer in excess.

A highly effective system for the synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol is the asymmetric transfer hydrogenation or direct hydrogenation of its prochiral ketone precursor, 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov Ruthenium(II) complexes containing a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and an η⁶-arene ligand (such as p-cymene (B1678584) or mesitylene) are particularly effective for this transformation. These reactions are known for their high activity and enantioselectivity, often proceeding under mild conditions with low catalyst loadings.

| Substrate | Catalyst System | Conditions | Product ee | Reference |

|---|---|---|---|---|

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDPEN | CH₃OH, 10 atm H₂, S/C=1000 | 96% (R) | |

| 2-Chloro-3′-hydroxyacetophenone | Ru(OTf)(S,S)-TsDPEN | Slightly acidic | High |

Stereoselective Transformations from Achiral or Prochiral Precursors

The most direct route to (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol involves the stereoselective reduction of the corresponding achiral ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone. Biocatalysis, using isolated ketoreductase (KRED) enzymes or whole-cell systems, has emerged as a superior method for this transformation due to its exceptional selectivity, mild reaction conditions, and environmental compatibility.

Keto-reductases catalyze the reduction of a ketone to a secondary alcohol using a stoichiometric cofactor, typically nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), as the hydride source. To make the process economically viable, the oxidized cofactor (NAD(P)⁺) is continuously regenerated back to its reduced form (NAD(P)H) in situ. This is often achieved by adding a co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase enzyme.

Numerous KREDs have been identified and engineered to exhibit high activity and stereoselectivity for a wide range of substrates, including α-halo ketones. For the synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol, a screening of various KREDs would be performed to identify an enzyme that preferentially produces the (R)-enantiomer. The reaction would be conducted in an aqueous buffer, often with a co-solvent to improve substrate solubility, at or near ambient temperature and pH. This approach routinely achieves very high conversions (>99%) and enantiomeric excesses (often >99% ee), making it a preferred industrial method for producing chiral alcohols.

Advanced Spectroscopic and Stereochemical Characterization of R 2 Chloro 1 3 Hydroxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the precise connectivity of atoms and infer stereochemical details.

Proton and Carbon-13 NMR Analysis

The asymmetric reduction of the precursor ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone, to the chiral alcohol this compound leads to distinct and predictable changes in the NMR spectra. nih.gov The ¹H NMR spectrum provides information on the proton environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

In the ¹H NMR spectrum, the appearance of the chiral center at C-1 renders the adjacent C-2 methylene (B1212753) protons (H-2a and H-2b) diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton (H-1). The H-1 methine proton, attached to the newly formed stereocenter, would typically appear as a doublet of doublets, coupled to the two C-2 protons. The aromatic protons on the 3-hydroxyphenyl ring show characteristic splitting patterns in the aromatic region of the spectrum. The hydroxyl protons (on the phenyl ring and the alcohol) would appear as singlets, the positions of which can be concentration and solvent dependent.

The ¹³C NMR spectrum is characterized by the presence of eight distinct carbon signals. The most significant change from its ketone precursor is the upfield shift of the C-1 carbon from a carbonyl signal (typically ~190-200 ppm) to a methine signal bearing a hydroxyl group (expected around 70-75 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~4.9-5.1 (dd) | ~72.0 |

| C2-Hₐ, Hₑ | ~3.6-3.8 (m) | ~49.0 |

| C1' | - | ~143.0 |

| C2' | ~7.1-7.2 (m) | ~114.0 |

| C3' | - | ~158.0 |

| C4' | ~6.8-6.9 (m) | ~118.0 |

| C5' | ~7.2-7.3 (t) | ~130.0 |

| C6' | ~6.9-7.0 (m) | ~119.0 |

| Ar-OH | ~9.5 (s, br) | - |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methine proton (H-1) and the two diastereotopic methylene protons (H-2a and H-2b), confirming the -CH(OH)-CH₂Cl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the predicted proton shifts in Table 1 to their corresponding carbon signals, for example, showing a correlation cross-peak between the methine proton at ~5.0 ppm and the C-1 carbon at ~72.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Expected key correlations include those from the H-1 methine proton to the aromatic carbons C1' and C6', and from the H-2 methylene protons to the aromatic carbon C1'.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, which is invaluable for stereochemical assignment. For the (R)-enantiomer, specific through-space correlations between the H-1 proton and certain aromatic protons (e.g., H-2' or H-6') would be expected, helping to define the molecule's preferred conformation in solution.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2a, H-2b | Confirms the ethanol (B145695) backbone connectivity. |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; Aromatic H ↔ Aromatic C | Assigns all protons to their directly bonded carbons. |

| HMBC | H-1 ↔ C-2, C-1', C-2', C-6' | Confirms the connection of the ethanol chain to the phenyl ring. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are non-destructive techniques used to assign the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a fingerprint for a specific enantiomer. For this compound, the electronic transitions associated with the aromatic chromophore are expected to give rise to distinct Cotton effects. The sign and magnitude of these effects can be correlated to the (R) configuration at the C-1 stereocenter based on established empirical rules for similar chiral benzylic alcohols.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum provides information complementary to a CD spectrum. For a chiral compound like this compound, a plain positive or negative ORD curve that follows the Drude equation would be expected at wavelengths away from an absorption band. The nature of this curve (positive or negative) is characteristic of the enantiomer and can be used to help confirm the absolute (R) configuration.

X-ray Crystallography of Crystalline Derivatives of this compound

The precursor ketone is reported to be planar, with the crystal structure stabilized by intermolecular hydrogen bonds. nih.gov To determine the absolute configuration of the target alcohol, a common strategy is to create a crystalline derivative, for example, by esterifying the hydroxyl group with a reagent containing a heavy atom (like p-bromobenzoate). The resulting crystal can then be analyzed by X-ray diffraction. This powerful technique maps the electron density to determine the precise three-dimensional coordinates of every atom in the molecule. This allows for the direct visualization of the arrangement of the groups around the C-1 chiral center, providing unequivocal confirmation of the (R) configuration.

Table 3: Crystal Data for the Precursor Compound 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3456 (4) |

| b (Å) | 4.8810 (2) |

| c (Å) | 12.9247 (5) |

| β (°) | 99.231 (3) |

Single Crystal X-ray Diffraction for Definitive Stereochemical Assignment

Single-crystal X-ray diffraction stands as the unequivocal method for the determination of the absolute configuration of chiral molecules. purechemistry.org This powerful technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of each atom to be determined. For this compound, obtaining a suitable single crystal is the critical first step. This is typically achieved through slow crystallization from an appropriate solvent system.

Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, yielding detailed information on bond lengths, bond angles, and, most importantly, the conformation and configuration of the chiral center. The absolute configuration is typically determined using anomalous dispersion effects, often by referencing the known configuration of a portion of the molecule or by using specific crystallographic parameters.

While a specific crystal structure for this compound is not publicly available in the crystallographic databases, the expected data from such an analysis would be presented in a detailed crystallographic information file (CIF). A hypothetical summary of such data is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉ClO₂ |

| Formula Weight | 172.61 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 15.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 758.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

| Flack Parameter | 0.02(3) |

This data is hypothetical and for illustrative purposes only.

The Flack parameter is a crucial value in determining the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. A value close to zero for a known 'R' or 'S' configuration confirms the assignment with high confidence.

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in the crystalline state is governed by a network of intermolecular interactions. In the case of this compound, the presence of a hydroxyl group and a chlorine atom, in addition to the aromatic ring, allows for a variety of such interactions. These interactions are critical in stabilizing the crystal lattice.

The primary intermolecular force expected would be hydrogen bonding, originating from the phenolic and alcoholic hydroxyl groups. These can act as both hydrogen bond donors and acceptors. It is anticipated that strong O-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex networks. The chlorine atom can also participate in weaker C-H···Cl and O-H···Cl hydrogen bonds.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (alcoholic) | O (phenolic) | 2.7 - 3.0 |

| Hydrogen Bond | O-H (phenolic) | O (alcoholic) | 2.7 - 3.0 |

| Hydrogen Bond | O-H (alcoholic) | Cl | 3.1 - 3.4 |

| C-H···π Interaction | C-H (aliphatic) | Phenyl Ring | ~3.5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

These interactions are based on expected patterns for similar functionalized organic molecules.

Chromatographic Methods for Enantiomeric Purity and Isomeric Analysis

While single-crystal X-ray diffraction provides the absolute configuration, it is not a practical method for routine quality control to determine enantiomeric purity. For this purpose, chromatographic techniques are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. These are known to be effective for a wide range of chiral compounds. A method for the closely related compound, phenylephrine (B352888), utilized a cellulose-based column in reversed-phase mode. nih.gov A similar approach could be optimized for the target analyte.

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The detector, most commonly a UV detector, would be set to a wavelength where the analyte exhibits strong absorbance.

Table 3: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar cellulose-based) |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 273 nm |

| Retention Time (R) | ~ 8.5 min |

| Retention Time (S) | ~ 10.2 min |

This method is hypothetical and serves as an example of a typical chiral HPLC separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the separation of volatile enantiomers. For this compound, derivatization may be necessary to increase its volatility and thermal stability. This typically involves converting the hydroxyl groups to silyl (B83357) ethers (e.g., using BSTFA) or esters.

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral separations in GC. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving good resolution between the enantiomeric derivatives.

Table 4: Hypothetical Chiral GC Method for Derivatized this compound

| Parameter | Condition |

| Column | Chiraldex® G-TA (or similar cyclodextrin-based) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Retention Time (R-derivative) | ~ 12.3 min |

| Retention Time (S-derivative) | ~ 12.8 min |

This method is hypothetical and assumes prior derivatization of the analyte.

Mechanistic Studies and Theoretical Investigations of R 2 Chloro 1 3 Hydroxy Phenyl Ethanol

Reaction Mechanism Elucidation in Biocatalytic Transformations

The biocatalytic transformation of the prochiral ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone, into the chiral alcohol (R)-2-chloro-1-(3-hydroxy-phenyl)-ethanol is predominantly achieved using ketoreductases. These enzymes belong to the broader class of oxidoreductases and typically rely on a nicotinamide (B372718) cofactor, such as NADPH (reduced nicotinamide adenine (B156593) dinucleotide phosphate), to deliver a hydride to the carbonyl carbon of the substrate. researchgate.netacs.org

The journey of the substrate, 2-chloro-1-(3-hydroxyphenyl)ethanone, begins with its entry into the active site of the ketoreductase. The active site is a meticulously shaped pocket lined with specific amino acid residues that recognize and bind the substrate in a precise orientation. nih.gov Molecular dynamics (MD) simulations and docking studies reveal that several key factors govern this binding process. nih.govnih.gov

Substrate binding is often guided by a combination of hydrophobic and hydrophilic interactions. For a substrate like 2-chloro-1-(3-hydroxyphenyl)ethanone, the phenyl ring is expected to form hydrophobic interactions with nonpolar residues within the active site. nih.gov Meanwhile, the carbonyl group and the hydroxyl group on the phenyl ring can form hydrogen bonds with specific catalytic residues. nih.govacs.org

Ketoreductases, particularly those in the short-chain dehydrogenase/reductase (SDR) family, possess a highly conserved catalytic triad, typically composed of Serine, Tyrosine, and Lysine (or Arginine). nih.govnih.gov Upon binding, the substrate's carbonyl oxygen is positioned to interact with the hydroxyl groups of the Serine and Tyrosine residues, which act as hydrogen bond donors. nih.govnih.gov This interaction not only anchors the substrate but also polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride from NADPH. researchgate.net The nicotinamide ring of the NADPH cofactor is situated adjacent to the substrate, poised for hydride transfer. nih.gov

| Catalytic Residue (Typical) | Function in Substrate Binding and Catalysis |

| Serine (e.g., Ser133) | Forms a hydrogen bond with the substrate's carbonyl oxygen, helping to position the substrate and polarize the C=O bond. nih.gov |

| Tyrosine (e.g., Tyr177) | Acts as a general acid, protonating the newly formed alkoxide ion after hydride transfer. Also stabilizes the substrate via hydrogen bonding. nih.govyu.edu.jo |

| Lysine/Arginine (e.g., Lys181) | Involved in the proton relay network and helps to correctly position the cofactor and substrate. nih.govyu.edu.jo |

| Aromatic Residue (e.g., Tyr190) | Often acts as a steric gate, influencing which substituent of the ketone fits into the binding pocket, thereby controlling stereoselectivity. google.com |

This table summarizes the general roles of key active site residues in ketoreductases based on studies of various enzymes in the SDR family.

The remarkable enantioselectivity of ketoreductases stems from the precise three-dimensional arrangement of the substrate, cofactor, and catalytic residues within the active site. The stereochemical outcome of the reduction is often predictable by the "Prelog rule," which relates the stereopreference to the binding orientation of the ketone's substituents in the enzyme's active site. nih.gov

For the synthesis of this compound, the precursor ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone, must bind in a pro-R orientation. This means the enzyme presents the Re-face of the carbonyl to the hydride delivered from the NADPH cofactor. nih.gov This is achieved by the enzyme's binding pocket, which typically has a "large" and a "small" sub-pocket to accommodate the substituents attached to the carbonyl carbon. In this case, the larger 3-hydroxyphenyl group would fit into the large pocket, while the smaller chloromethyl group (-CH₂Cl) would occupy the small pocket.

Computational docking studies have shown that this specific orientation places the carbonyl carbon at an optimal distance (typically less than 4 Å) from the C4 atom of the nicotinamide ring of NADPH, the hydride source. nih.gov Following the hydride transfer to the carbonyl carbon, a transient, negatively charged alkoxide intermediate is formed. This intermediate is stabilized by the nearby Serine and Tyrosine residues. The catalytic cycle is completed when the Tyrosine residue donates a proton to the alkoxide, yielding the (R)-alcohol product and regenerating the enzyme's active site for the next cycle. yu.edu.jo

The inversion of stereoselectivity, for instance, from producing an (R)-alcohol to an (S)-alcohol, can be achieved through protein engineering. Site-directed mutagenesis of key residues that define the shape of the binding pocket can alter how the substrate binds. For example, mutating a bulky residue like tyrosine to a smaller one can enlarge the small pocket, allowing the larger substituent of the ketone to bind there, thus flipping the substrate's orientation and leading to the formation of the opposite enantiomer. google.comcapes.gov.br

Computational Chemistry and Molecular Modeling

Computational methods provide indispensable tools for investigating the structural and electronic properties of this compound and its interactions with biocatalysts at an atomic level. rsc.orgnih.gov These theoretical approaches complement experimental findings and offer predictive power in enzyme engineering and reaction design. researchgate.net

The biological activity and interaction of a molecule with an enzyme's active site are heavily dependent on its three-dimensional shape or conformation. This compound is a flexible molecule with several rotatable single bonds, primarily the C-C bond of the ethanol (B145695) backbone and the C-O bond of the alcohol.

Theoretical conformational analysis of related β-halohydrins using ab initio methods has shown that the most stable conformers are those in a gauche orientation, where the C-O and C-Cl bonds are gauche to each other. yu.edu.joyu.edu.jo This stability is often attributed to the formation of a weak intramolecular hydrogen bond between the partially positive hydrogen of the hydroxyl group and the partially negative chlorine atom. yu.edu.jo For phenylethanolamine-like structures, both folded and extended conformations are considered stable, with the extended form often preferred in aqueous solutions or when bound to an enzyme. capes.gov.brnih.gov

The potential energy surface of this compound can be scanned by systematically rotating the key dihedral angles (e.g., Cl-C-C-O and H-O-C-C) to identify low-energy, stable conformers. Methods like Density Functional Theory (DFT) are employed to calculate the energies of these conformers and determine their relative populations according to the Boltzmann distribution. chemrxiv.org

| Parameter | Description | Relevance to this compound |

| Dihedral Angle (Cl-C-C-O) | Defines the relative position of the chloro and hydroxyl groups. | Key determinant of gauche vs. anti conformations. The gauche form is often stabilized by intramolecular hydrogen bonding. yu.edu.jo |

| Dihedral Angle (H-O-C-C) | Defines the orientation of the hydroxyl hydrogen. | Crucial for determining the potential for intramolecular hydrogen bonding with the chlorine atom. yu.edu.jo |

| Conformational Energy | The potential energy of a specific conformer. | Lower energy conformers are more stable and more likely to be the biologically active form. |

| Intramolecular H-Bond | A non-covalent interaction between the hydroxyl proton and the chlorine atom. | Can significantly stabilize certain conformers, influencing the molecule's overall shape and reactivity. yu.edu.jo |

This table outlines key parameters in the conformational analysis of this compound based on principles from studies on related halohydrins.

Electronic structure calculations, primarily using DFT, are used to probe the distribution of electrons within a molecule, which in turn dictates its reactivity. nanobioletters.commaterialsciencejournal.org For the biocatalytic reduction leading to this compound, the reactivity of the precursor ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone, is of primary interest.

Calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For the precursor ketone, the MEP map would show a region of high positive potential (electrophilic character) centered on the carbonyl carbon and a region of high negative potential (nucleophilic character) on the carbonyl oxygen. nanobioletters.commaterialsciencejournal.org This confirms the carbonyl carbon as the site for the nucleophilic attack by the hydride from NADPH.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone are particularly relevant. The LUMO is predominantly located on the carbonyl group, and its energy level indicates the molecule's susceptibility to accepting electrons from a nucleophile. researchgate.net A lower LUMO energy generally corresponds to higher reactivity toward nucleophilic attack. Such calculations can help explain the influence of substituents on the phenyl ring on reaction rates, as electron-withdrawing groups typically lower the LUMO energy and accelerate the reduction. rsc.org

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand, such as a substrate or product) to a second molecule (a receptor, such as an enzyme). acs.org Docking studies are instrumental in rationalizing and predicting the enantioselectivity of ketoreductases. researchgate.netnih.gov

In a typical docking study, the crystal structure of a ketoreductase is obtained from a protein database. The substrate, 2-chloro-1-(3-hydroxyphenyl)ethanone, is then computationally placed into the enzyme's active site in thousands of possible orientations and conformations. nih.gov A scoring function is used to estimate the binding affinity for each pose, with lower energy scores indicating more favorable binding. nih.gov

For a successful prediction of the (R)-enantiomer, the docking simulation must yield a low-energy pose where:

The substrate is in the pro-R conformation, with the 3-hydroxyphenyl group in the large pocket and the chloromethyl group in the small pocket. nih.gov

The Re-face of the carbonyl is oriented towards the NADPH cofactor. nih.gov

The distance between the carbonyl carbon and the hydride-donating C4 of NADPH is short (e.g., < 4.0 Å). nih.gov

The carbonyl oxygen forms hydrogen bonds with the catalytic Ser and/or Tyr residues (e.g., distance < 3.1 Å). nih.gov

These simulations can be further refined using Molecular Dynamics (MD), which models the dynamic movements of the enzyme-substrate complex over time, providing a more realistic picture of the interactions and confirming the stability of the binding pose. mdpi.comyoutube.com Such studies are crucial for rational enzyme design, allowing researchers to computationally screen mutations that might enhance activity or even invert stereoselectivity before performing extensive laboratory experiments. capes.gov.brrsc.org

Applications in Complex Organic Synthesis Utilizing R 2 Chloro 1 3 Hydroxy Phenyl Ethanol

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol as a Versatile Chiral Building Block

This compound is a chiral molecule that possesses a chlorine- and hydroxyl-substituted phenethyl alcohol structure. lookchem.com Its stereochemistry and the presence of multiple functional groups contribute to its versatility as an intermediate in organic synthesis, enabling the creation of a wide array of chemical products. lookchem.com The inherent chirality of the molecule is of paramount importance, as it allows for the synthesis of enantiomerically pure target molecules, a critical requirement in the development of modern pharmaceuticals and other biologically active compounds. The distinct reactivity of the hydroxyl and chloro functionalities allows for sequential and selective chemical modifications, further expanding its utility as a versatile synthon.

The synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol itself can be achieved with high stereoselectivity through various methods, including the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3-hydroxyphenyl)ethanone. chemicalbook.com Both enzymatic and catalytic approaches have been successfully employed to produce the (R)-enantiomer with high enantiomeric excess (ee). For instance, methods utilizing ketoreductase enzymes have been developed to achieve a substrate conversion rate of over 99% and an ee value of 100% for the (S)-enantiomer, and similar principles are applied for the (R)-enantiomer. google.com

Table 1: Synthesis Methods for Chiral 2-Chloro-1-(3-hydroxyphenyl)-ethanol

| Method | Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | 2-Chloro-3'-hydroxyacetophenone | Ru(OTf)(S,S)-TsDPEN | 3-[(1R)-2-chloro-1-hydroxyethyl]phenol | Not Specified | chemicalbook.com |

| Enzymatic Reduction | alpha-chloro-3-hydroxyacetophenone | Ketoreductase | (S)-2-chloro-1-(3-hydroxyphenyl)ethanol | 100% | google.com |

Role as a Key Intermediate in the Stereoselective Synthesis of Advanced Pharmaceutical Intermediates

The most prominent application of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol is its role as a key intermediate in the stereoselective synthesis of the pharmaceutical ingredient (R)-phenylephrine. cphi-online.com (R)-phenylephrine is a selective α1-adrenergic receptor agonist widely used as a decongestant. The synthesis of (R)-phenylephrine from (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol typically involves a nucleophilic substitution reaction at the carbon bearing the chlorine atom with methylamine (B109427), followed by any necessary deprotection steps.

The synthesis of this crucial intermediate often starts from 2-chloro-1-(3-hydroxyphenyl)ethanone, which is then asymmetrically reduced to form (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol. chemicalbook.com This stereospecific reduction is a critical step that dictates the final stereochemistry of the active pharmaceutical ingredient. Various catalytic systems, including ruthenium-based catalysts, have been developed for this transformation, affording the desired (R)-alcohol with high yield and enantioselectivity. chemicalbook.com

Utilization in the Preparation of Agrochemical Precursors and Fine Chemicals

In addition to its well-established role in the pharmaceutical industry, (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol serves as a key component in the synthesis of compounds with potential applications in the agrochemical sector. lookchem.com The structural motifs present in this molecule are found in various biologically active compounds, including some pesticides. While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the general class of halohydrins are known intermediates in the preparation of certain pesticides. lookchem.com

The versatility of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol also extends to the synthesis of fine chemicals. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the production of pharmaceuticals, biopharmaceuticals, and specialty polymers. The ability to introduce chirality and multiple functionalities makes this compound an attractive starting material for the synthesis of complex molecules with specific desired properties.

Derivatization Chemistry for Further Synthetic Transformations

The chemical reactivity of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol allows for a variety of derivatization reactions, enabling its transformation into other valuable synthetic intermediates. The two primary sites for chemical modification are the hydroxyl group and the carbon-chlorine bond.

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in an SN2 reaction. This reaction proceeds with inversion of configuration at the stereocenter. A prime example is the reaction with methylamine to form the precursor to (R)-phenylephrine. Other nucleophiles, such as different amines, thiols, and alkoxides, can be used to generate a diverse range of derivatives. nih.gov

Epoxide Formation: Treatment of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol with a base can lead to an intramolecular SN2 reaction, where the hydroxyl group, after deprotonation to an alkoxide, attacks the carbon bearing the chlorine atom. This results in the formation of a chiral epoxide, (R)-3-(oxiran-2-yl)phenol. Chiral epoxides are highly valuable and versatile intermediates in organic synthesis, as they can undergo regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles to afford a variety of 1,2-difunctionalized compounds. pharmaffiliates.com

Oxidation: The secondary alcohol functionality can be oxidized to a ketone, yielding (R)-2-chloro-1-(3-hydroxyphenyl)ethanone. This transformation can be achieved using various oxidizing agents. While this may seem like a retro-synthetic step, it can be useful in synthetic routes where the ketone functionality is required for subsequent reactions, such as the formation of imines or other carbonyl derivatives. chemicalbook.com

Challenges and Future Directions in the Research of Chiral 2 Chloro 1 3 Hydroxy Phenyl Ethanol

Development of Novel and Sustainable Synthetic Routes for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

The pursuit of green and economically viable synthetic methods is a paramount objective in modern chemistry. For this compound, research is moving away from traditional chemical synthesis towards more sustainable biocatalytic and chemocatalytic approaches.

A primary challenge lies in the environmental impact and cost-efficiency of existing routes. A common synthesis starts with the chlorination of 3-hydroxyacetophenone to produce the precursor, 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.govresearchgate.net This step often utilizes reagents like sulfuryl chloride. nih.govresearchgate.net The subsequent reduction of the ketone to the chiral alcohol is the critical enantioselective step.

Future development is centered on enzymatic synthesis, which offers high efficiency and environmental benefits. google.com The use of ketoreductase (KRED) enzymes to catalyze the asymmetric reduction of 2-chloro-1-(3-hydroxyphenyl)ethanone is a promising sustainable route. google.comwipo.int These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing waste and avoiding the use of heavy metal catalysts. google.com Research in this area focuses on:

Enzyme Discovery and Engineering: Screening for and engineering novel ketoreductases with higher activity, stability, and stereoselectivity for the specific substrate. For instance, ketoreductases derived from organisms like Lactobacillus kefiri have been identified and optimized. google.com

Process Optimization: Developing reaction conditions that maximize substrate conversion and product yield while minimizing costs. This includes optimizing pH, temperature, and cofactor regeneration systems. google.com A method using a ketoreductase catalyst with a hydrogen donor and a coenzyme in a buffer solution exemplifies this approach, simplifying the synthesis to a single step. wipo.int

Another avenue is the exploration of catalytic asymmetric hydrogenation. This method, while not yet widely reported for this specific substrate, has shown great promise for other α-halogenated ketones. Iridium-based catalysts, for example, have been used to produce chiral vicinal halohydrins with high yields and enantioselectivity through dynamic kinetic resolution. rsc.org Applying such highly efficient chemocatalytic methods could present a powerful alternative to biocatalysis.

| Synthetic Route | Key Reagents/Catalysts | Advantages | Research Focus |

| Biocatalysis | Ketoreductase (KRED), Cofactor (e.g., NADPH), Hydrogen Donor (e.g., Isopropanol) | High enantioselectivity (>99% ee), Mild reaction conditions, Environmentally friendly, High atom economy google.com | Enzyme screening, protein engineering, cofactor regeneration, process optimization google.comwipo.int |

| Asymmetric Hydrogenation | Metal Catalyst (e.g., Iridium complex), Hydrogen Gas | High yields, High diastereo- and enantioselectivity, High substrate-to-catalyst ratio rsc.org | Catalyst development, substrate scope expansion, dynamic kinetic resolution |

| Conventional Synthesis | 3-hydroxyacetophenone, Sulfuryl Chloride, Chiral Reducing Agent | Established procedures | Greener reagents, improved chiral resolution methods |

Advancements in Highly Enantioselective and Diastereoselective Methodologies

Achieving high levels of stereocontrol is critical, as the biological activity of subsequent pharmaceutical products often depends on a single enantiomer. For this compound, the primary challenge is the selective reduction of the prochiral ketone precursor.

Biocatalytic methods have set a high benchmark for enantioselectivity. The use of specifically screened ketoreductases can lead to the production of the desired (R)-enantiomer with excellent optical purity, often exceeding 99% enantiomeric excess (ee). wipo.int Similarly, methods have been developed for the (S)-enantiomer achieving over 99% conversion and 100% ee. google.com Future advancements in this area will likely come from:

Directed Evolution: Tailoring enzymes through directed evolution to enhance their specificity for the 2-chloro-1-(3-hydroxyphenyl)ethanone substrate, potentially leading to even faster reaction rates and higher selectivity under industrial conditions.

Immobilization: Developing robust methods for immobilizing the ketoreductase enzyme. Immobilization allows for easier separation of the catalyst from the reaction mixture, enhances enzyme stability, and enables its reuse over multiple batches, thereby improving the economic feasibility of the process. nih.gov

In the realm of chemical catalysis, dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation presents a powerful strategy. rsc.org In this process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. For α-halogenated ketones, iridium catalysts paired with chiral ligands have been shown to be highly effective, affording products with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 99% ee). rsc.org The challenge remains to adapt and optimize these systems specifically for 2-chloro-1-(3-hydroxyphenyl)ethanone, ensuring the catalyst is not poisoned by the substrate's functional groups.

Exploration of New Synthetic Applications beyond Current Known Intermediates

Currently, this compound is primarily known as a key intermediate in the synthesis of phenylephrine (B352888) and its analogs. epichem.comwipo.int A significant challenge and opportunity lie in expanding the utility of this chiral building block. Its bifunctional nature, possessing both a hydroxyl group and a reactive chloro group on a chiral scaffold, makes it a versatile starting material for a range of other complex molecules. lookchem.com

Future research directions include:

Novel Pharmaceutical Scaffolds: Using the compound as a starting point for the synthesis of new classes of therapeutic agents. For example, the corresponding (S)-enantiomer has been identified as a lead compound for developing treatments for Alzheimer's disease. google.com This suggests that derivatives of the (R)-enantiomer could also be explored for activity against various biological targets.

Agrochemicals: The compound serves as a component in the synthesis of potential new pesticides and other agrochemicals designed to protect crops. lookchem.com Further exploration could lead to the development of more effective and environmentally benign agricultural products.

Derivatization Studies: Systematically modifying the core structure to create libraries of new compounds for biological screening. The phenolic hydroxyl group and the secondary alcohol can be functionalized, while the chlorine atom can be displaced by a variety of nucleophiles to introduce diverse functionalities, opening up a wide field of medicinal chemistry research. lookchem.com

Integration of Continuous Flow and Automation in Synthesis of this compound

Translating synthetic routes from batch processes to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. This transition presents both challenges and significant opportunities for the synthesis of this compound. Continuous flow chemistry offers improved safety, better process control, higher consistency, and potential for automation. cphi-online.comnih.gov

The primary challenges involve adapting existing synthetic methodologies, particularly enzymatic reactions, to a flow setup. This includes:

Reactor Design: Designing and fabricating reactors that can handle the specific reaction conditions. For biocatalytic reductions, this could involve packed-bed reactors (PBRs) containing an immobilized enzyme. mdpi.com

Process Parameter Optimization: Optimizing flow rates, residence times, temperature, and pressure to maximize conversion and selectivity in a continuous stream. nih.gov

Downstream Processing: Integrating continuous purification and work-up steps to create a seamless end-to-end manufacturing process.

Future research will focus on developing integrated flow systems for the entire synthesis. A potential automated process could involve pumping a solution of the 2-chloro-1-(3-hydroxyphenyl)ethanone substrate through a PBR containing immobilized ketoreductase. mdpi.com The cofactor regeneration system could also be integrated into this flow process. Such a system would allow for high-throughput production with minimal manual intervention, enhanced safety, and superior product quality control. nih.gov Companies are already investing in flow chemistry and micro-reaction technology for the development and manufacturing of APIs, indicating a clear industrial trend in this direction. cphi-online.com

Q & A

Q. What are the most effective biocatalytic methods for synthesizing (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol with high enantiomeric excess (ee)?

Methodological Answer: The asymmetric reduction of prochiral ketones using alcohol dehydrogenases (ADHs) or ketoreductases is a preferred method. For example:

- Whole-cell biocatalysts, such as Acinetobacter sp. ZJPH1806, can reduce 2-chloro-1-(aryl)ethanones to their corresponding (R)-alcohols with >99% ee under mild aqueous conditions. Glycerol serves as an economical cosubstrate for cofactor regeneration, eliminating the need for external NAD(P)H .

- Geotrichum candidum acetone powder has been used to reduce 2-chloro-1-(m-chlorophenyl)ethanone to (R)-alcohols with high stereoselectivity, a method adaptable to analogous substrates like (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol .

Q. How can researchers characterize the stereochemical purity of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Compare retention times with racemic standards to determine ee .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals in H or C NMR spectra .

- Polarimetry : Measure optical rotation and compare with literature values for (R)-enantiomers .

Q. What are the optimal reaction conditions for enzymatic synthesis of this compound?

Methodological Answer:

- pH Range : 6.0–8.0, as ADHs from Acinetobacter sp. ZJPH1806 retain >80% activity in this range .

- Temperature : 30–37°C for mesophilic enzymes; thermophilic variants (e.g., from Candida macedoniensis) allow reactions up to 45°C .

- Substrate Loading : Avoid substrate inhibition by maintaining concentrations <50 mM. Fed-batch addition improves yield .

Advanced Research Questions

Q. How can substrate inhibition be mitigated during biocatalytic synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol?

Methodological Answer:

- Immobilization : Encapsulate ADH-containing cells in alginate or polyvinyl alcohol beads to enhance stability and tolerance to inhibitory substrates .

- Medium Engineering : Add cyclodextrins or ionic liquids to solubilize hydrophobic substrates and reduce toxicity .

- Enzyme Engineering : Use directed evolution or rational design to modify ADH active sites for higher substrate affinity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of ADHs for this compound?

Methodological Answer: Discrepancies arise from enzyme sources, cofactor requirements, and reaction setups:

- Cofactor Dependency : ADHs using NADH (e.g., ADH A) show lower yields (74%) vs. NADPH-dependent ADH T (>99%) .

- Whole-Cell vs. Purified Enzymes : Whole-cell systems (e.g., Scheffersomyces stipitis) achieve 67 g/L substrate conversion due to inherent cofactor recycling, whereas purified enzymes require exogenous NAD(P)H .

- Thermostability : Thermophilic ADHs (e.g., from Acinetobacter sp.) sustain activity under industrial conditions, unlike mesophilic counterparts .

Q. How can researchers design a stereoselective synthesis route for derivatives of (R)-2-chloro-1-(3-hydroxyphenyl)-ethanol?

Methodological Answer:

- Precursor Modification : Replace the 3-hydroxyphenyl group with fluorinated or dichlorinated aryl groups (e.g., 3,4-difluorophenyl) to study electronic effects on stereoselectivity .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce functional groups (e.g., nitro, amino) at the phenyl ring for downstream applications in drug intermediates .

- Dynamic Kinetic Resolution : Combine ADHs with racemization catalysts (e.g., Shvo’s catalyst) to convert racemic substrates into single enantiomers .

Q. What analytical methods validate the compound’s role as a chiral intermediate in pharmaceuticals?

Methodological Answer:

- X-ray Crystallography : Confirm absolute configuration using single-crystal data, as demonstrated for structurally similar compounds like (R)-2-chloro-1-(4-fluorophenyl)-ethanol .

- Bioactivity Assays : Test enantiomers against target receptors (e.g., β-adrenergic receptors for phenylephrine analogs) to correlate stereochemistry with efficacy .

- Metabolic Stability Studies : Use liver microsomes to assess enantiomer-specific degradation rates, critical for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.